

Gentiopicroside: A Comprehensive Technical Guide to its Structural Elucidation and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gentiopicroside**

Cat. No.: **B1671439**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structural elucidation and chemical properties of **gentiopicroside**, a bioactive secoiridoid glycoside of significant pharmacological interest. This document consolidates key data from spectroscopic analyses, outlines experimental methodologies for its isolation and characterization, and presents this information in a clear and accessible format for researchers and professionals in the field of natural product chemistry and drug development.

Structural Elucidation

Gentiopicroside, with the molecular formula $C_{16}H_{20}O_9$ and a molecular weight of 356.33 g/mol, was first isolated in 1862. Its complex structure has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural framework of **gentiopicroside**, comprising a secoiridoid aglycone linked to a glucose moiety, has been confirmed by extensive 1D and 2D NMR experiments, as well as mass spectrometric analysis.

NMR spectroscopy is the most powerful tool for the structural elucidation of **gentiopicroside**.

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹³C NMR Spectroscopic Data for **Gentiopicroside** (in CD₃OD)

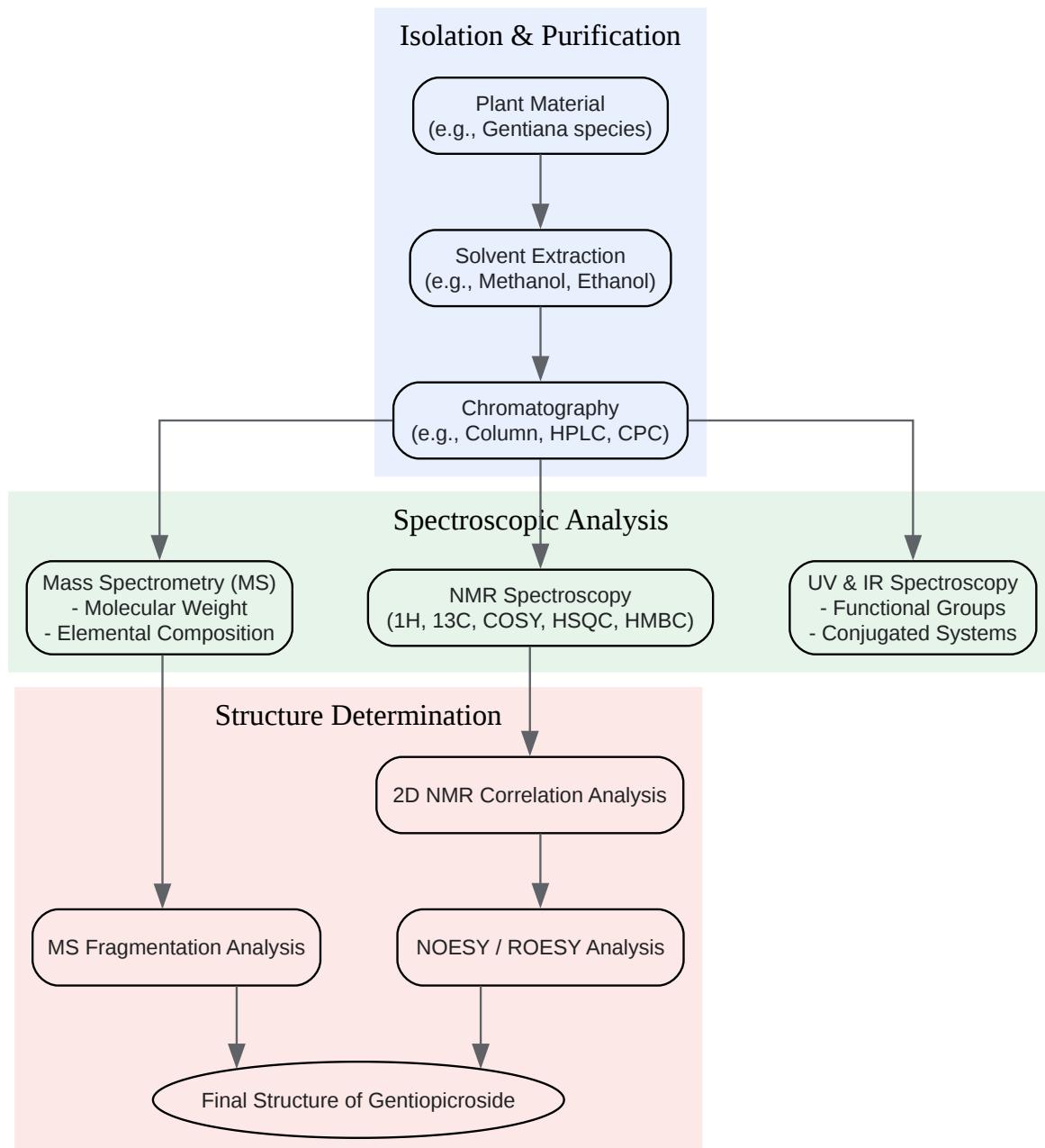
Atom No.	Chemical Shift (δ) in ppm
1	98.8
3	151.8
4	103.7
5	29.8
6	40.5
7	130.2
8	128.9
9	45.9
10	135.2
11	166.9
1'	99.8
2'	74.6
3'	77.8
4'	71.4
5'	78.2
6'	62.6

Table 2: ¹H NMR Spectroscopic Data for **Gentiopicroside** (in CD₃OD)

Proton No.	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
1	5.78	d	1.5
3	7.44	s	
5	3.15	m	
6 α	2.10	m	
6 β	2.75	m	
8	5.78	ddd	17.5, 10.5, 8.0
9	2.90	m	
10	5.25	dd	17.5, 1.5
10	5.20	dd	10.5, 1.5
1'	4.65	d	8.0
2'	3.40	m	
3'	3.38	m	
4'	3.35	m	
5'	3.25	m	
6'a	3.85	dd	12.0, 2.0
6'b	3.68	dd	12.0, 5.5

Note: The assignments are based on a compilation of data from multiple sources and may vary slightly depending on the solvent and experimental conditions.

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of **gentiopicroside**. In negative ion mode, a prominent ion is observed corresponding to the deprotonated molecule $[M-H]^-$. Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragmentation patterns.


A key fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). This leads to the formation of an aglycone fragment ion $[M-\text{Glc}-\text{H}]^-$ at m/z 193. Further fragmentation of the aglycone can occur, providing additional structural information. For instance, the loss of a water molecule from the aglycone fragment results in an ion at m/z 175 $[M-\text{Glc}-\text{H}_2\text{O}-\text{H}]^-$.^[1]

The UV spectrum of **gentiopicroside** in methanol exhibits a maximum absorption (λ_{max}) at approximately 256 nm, which is characteristic of the α,β -unsaturated lactone system within the secoiridoid structure.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of **gentiopicroside** shows characteristic absorption bands for hydroxyl groups (broad band around 3400 cm^{-1}), a carbonyl group of the lactone (around 1710 cm^{-1}), and carbon-carbon double bonds (around 1630 cm^{-1}).

Structural Elucidation Workflow

The process of elucidating the structure of **gentiopicroside** involves a logical sequence of analytical steps.

[Click to download full resolution via product page](#)

A flowchart of the structural elucidation of **gentiopicroside**.

Chemical Properties

A summary of the key chemical and physical properties of **gentiopicroside** is provided below.

Table 3: Chemical and Physical Properties of **Gentiopicroside**

Property	Value
Molecular Formula	C ₁₆ H ₂₀ O ₉
Molecular Weight	356.33 g/mol
CAS Number	20831-76-9
Appearance	Off-white crystalline powder
Melting Point	191 °C
Solubility	Easily soluble in water and methanol, sparingly soluble in ethanol, and practically insoluble in non-polar organic solvents like ether.
UV λ _{max} (Methanol)	~256 nm
Optical Rotation	[α] _D ≈ -200° (c=2, H ₂ O)

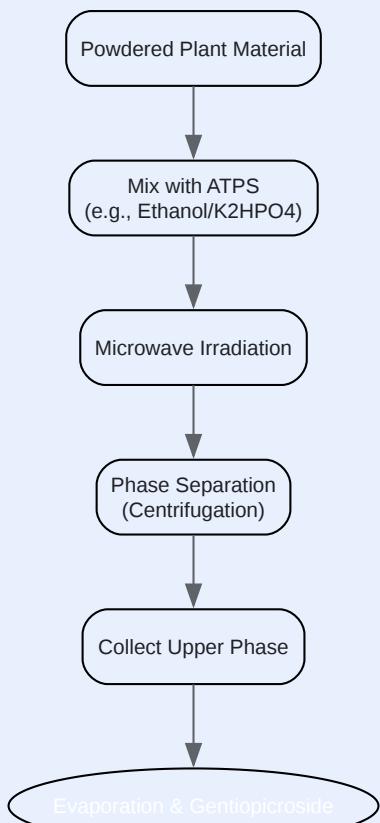
Experimental Protocols

This section details common methodologies for the isolation, purification, and analysis of **gentiopicroside**.

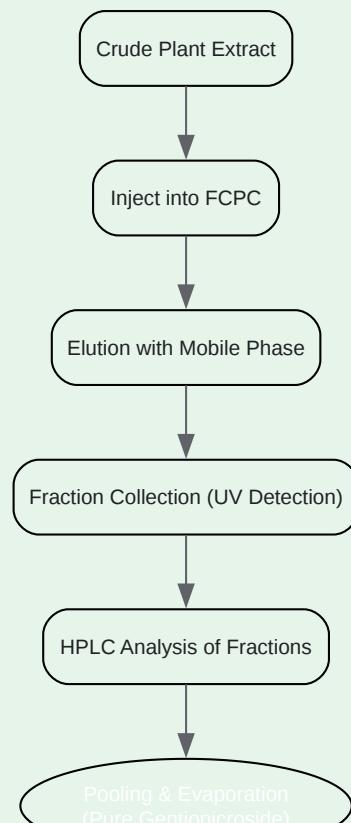
Isolation and Purification of Gentiopicroside

Several methods have been developed for the efficient extraction and purification of **gentiopicroside** from plant materials, particularly from the roots of *Gentiana* species.

This method offers a rapid and efficient approach for the simultaneous extraction and purification of **gentiopicroside**.


- Preparation of Plant Material: Dried and powdered roots of the plant material are sieved to a uniform particle size.

- Aqueous Two-Phase System (ATPS) Formation: An ATPS is prepared using a salt solution (e.g., K₂HPO₄) and an organic solvent (e.g., ethanol) in specific concentrations.
- Microwave-Assisted Extraction: The powdered plant material is mixed with the prepared ATPS, and the mixture is subjected to microwave irradiation for a short duration at a specific power and temperature.
- Phase Separation: After extraction, the mixture is centrifuged to facilitate the separation of the two phases. **Gentiopicroside** preferentially partitions into the upper ethanol-rich phase.
- Recovery: The upper phase is collected, and the solvent is evaporated under reduced pressure to yield the purified **gentiopicroside**.


FCPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

- Sample Preparation: A crude extract of the plant material is prepared using a suitable solvent (e.g., ethanol) and then concentrated.
- Solvent System Selection: A biphasic solvent system is selected where **gentiopicroside** has a suitable partition coefficient. A common system is ethyl acetate:isopropanol:water.
- FCPC Operation: The FCPC instrument is filled with the stationary phase. The crude extract is then injected, and the mobile phase is pumped through the system at a specific flow rate and rotational speed.
- Fraction Collection and Analysis: The eluent is monitored using a UV detector, and fractions are collected. The fractions containing **gentiopicroside** are identified by analytical techniques like HPLC.
- Purification: The collected fractions are pooled, and the solvent is removed to obtain highly purified **gentiopicroside**.

Microwave-Assisted Aqueous Two-Phase Extraction

Fast Centrifugal Partition Chromatography

[Click to download full resolution via product page](#)

Workflow for the purification of **gentiopicroside**.

Analytical Methods

HPLC is the standard method for the quantification of **gentiopicroside** in plant extracts and finished products.

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a small amount of acid like formic or phosphoric acid) and acetonitrile or methanol.
- Detection: UV detection at the λ_{max} of **gentiopicroside** (around 256 nm).
- Quantification: The concentration of **gentiopicroside** is determined by comparing the peak area of the sample to that of a certified reference standard.

For structural analysis, a purified sample of **gentiopicroside** is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). A standard internal reference, such as tetramethylsilane (TMS), is usually added. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are then acquired on a high-field NMR spectrometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Strategy for Identification and Structural Characterization of Compounds from *Plantago asiatica* L. by Liquid Chromatography-Mass Spectrometry Combined with Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gentiopicroside: A Comprehensive Technical Guide to its Structural Elucidation and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671439#gentiopicroside-structural-elucidation-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com